molecular formula C24H20BrN3O2S B2779807 2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-bromophenyl)ethan-1-one CAS No. 537702-67-3

2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-bromophenyl)ethan-1-one

Cat. No.: B2779807
CAS No.: 537702-67-3
M. Wt: 494.41
InChI Key: LVWTZKYWABYDNN-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole class, characterized by a triazole core substituted with a benzyl group at position 4, a phenoxymethyl group at position 5, and a sulfanyl (-S-) linkage at position 2. Its synthesis likely involves S-alkylation of a triazole-3-thiol precursor with a brominated ketone, a method analogous to those described for related compounds .

Properties

IUPAC Name

2-[[4-benzyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-bromophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrN3O2S/c25-20-13-11-19(12-14-20)22(29)17-31-24-27-26-23(16-30-21-9-5-2-6-10-21)28(24)15-18-7-3-1-4-8-18/h1-14H,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWTZKYWABYDNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NN=C2SCC(=O)C3=CC=C(C=C3)Br)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-bromophenyl)ethan-1-one typically involves multiple steps. One common method includes the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by the reduction of the corresponding ketone . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Chemical Reactions Analysis

Reduction of the Ketone Group

The ketone moiety undergoes reduction to form a secondary alcohol using sodium borohydride (NaBH₄) in ethanol at 45–50°C (57% yield) .
Example :

2-[...]sulfanyl-1-(4-bromophenyl)ethan-1-oneNaBH4,EtOH2-[...]sulfanyl-1-(4-bromophenyl)ethanol\text{2-{[...]sulfanyl}-1-(4-bromophenyl)ethan-1-one} \xrightarrow{\text{NaBH}_4, \text{EtOH}} \text{2-{[...]sulfanyl}-1-(4-bromophenyl)ethanol}

Key Evidence :

  • Disappearance of the carbonyl signal at 193.0 ppm (13C NMR^{13}\text{C NMR}) and emergence of a methine carbon signal at 73.3 ppm .

Oxidation of the Sulfanyl Group

The sulfanyl group can oxidize to sulfoxide or sulfone derivatives using oxidizing agents like meta-chloroperbenzoic acid (mCPBA):

-S-mCPBA-SO- or -SO2-\text{-S-} \xrightarrow{\text{mCPBA}} \text{-SO- or -SO}_2\text{-}

Hypothesis :

  • Sulfur’s lone pairs make it susceptible to electrophilic oxidation, though experimental data for this specific compound remains unreported.

Nucleophilic Substitution at the Benzyl Group

The benzyl group may undergo substitution reactions under alkaline conditions. For example, cesium carbonate in DMF facilitates S-alkylation with bromo-ketones .

Key Observations:

  • Tautomerism : The triazole-thiol precursor exists in thiol (10a ) and thione (10b ) forms, confirmed by 1H^{1}\text{H}-15N^{15}\text{N} HMBC spectra .

  • Diastereotopic Protons : Post-reduction, methylene protons (S-CH₂) appear as distinct doublets (δ 3.47–3.62 ppm) due to asymmetry .

Table 2: Reactivity Comparison with Structural Analogues

CompoundKey Functional GroupsNotable ReactionsYieldSource
2-{[...]sulfanyl}-1-(4-ethoxyphenyl)ethan-1-oneEthoxyphenyl, triazoleNucleophilic substitution at benzyl
1-(4-Bromophenyl)-2-(4-phenyltriazol-1-yl)ethanoneTriazole, bromophenylClick chemistry modifications
Target CompoundBromophenyl, sulfanyl, triazoleS-Alkylation, ketone reduction57–61%

Insights :

  • The 4-bromophenyl group enhances electrophilic reactivity compared to ethoxyphenyl analogues.

  • Sulfanyl-linked triazoles show higher stability under basic conditions than N-alkylated derivatives .

Scientific Research Applications

Structural Features

FeatureDescription
Triazole RingCentral five-membered ring with nitrogen atoms
Benzyl GroupAromatic group that enhances lipophilicity
Phenoxymethyl MoietyContributes to binding interactions in biological systems
Sulfur AtomPotential for unique reactivity and biological activity

Anticancer Potential

Research indicates that triazole compounds can exhibit anticancer properties by interfering with cellular signaling pathways and inducing apoptosis in cancer cells. The structural characteristics of 2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-bromophenyl)ethan-1-one may allow it to target specific cancer types effectively. Comparative studies with related compounds have shown promising results in inhibiting tumor growth .

Synthesis and Characterization

The synthesis of This compound generally involves multi-step reactions that require careful optimization to achieve high yields and purity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed for characterization purposes.

Pharmacological Assessments

In pharmacological assessments, compounds with similar structures have been evaluated for their toxicity profiles and therapeutic indices. For instance, acute toxicity studies conducted on related triazole derivatives revealed varying degrees of safety profiles, which are crucial for determining their viability as therapeutic agents .

Mechanism of Action

The mechanism by which this compound exerts its effects is primarily through the interaction of its triazole ring with biological targets. The triazole ring can bind to metal ions in enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to antimicrobial or anticancer effects. The phenoxymethyl and bromophenyl groups further enhance its binding affinity and specificity .

Comparison with Similar Compounds

Position 4 Substitutions

  • Benzyl vs. 4-Bromophenyl: The target compound’s benzyl group (C₆H₅-CH₂-) at position 4 contrasts with (±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol, which features a 4-bromophenyl group directly attached to the triazole . The benzyl group may enhance steric bulk and lipophilicity compared to the planar bromophenyl substituent.

Position 5 Substitutions

  • Phenoxymethyl vs. Phenyl or Pyridinyl: The phenoxymethyl (-CH₂-O-C₆H₅) group in the target compound differs from phenyl (C₆H₅) in and -pyridinyl in 2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone .

Variations in the Ethanone Moiety

Halogenation Patterns

  • 4-Bromophenyl vs. 4-Methylphenyl or 4-Methoxyphenyl :
    The 4-bromophenyl group in the target compound contrasts with 4-methylphenyl () and 4-methoxyphenyl (). Bromine’s electronegativity and van der Waals radius may enhance halogen bonding in biological targets compared to methyl or methoxy groups .

Ketone vs. Alcohol Derivatives

  • Ethanone vs. Ethanol: Unlike (±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol (), the target compound retains the ketone functionality, which may reduce solubility in polar solvents compared to the alcohol derivative .

Physical Properties

  • Melting Points and Solubility: While direct data for the target compound are unavailable, analogs like 1-(3-fluorophenyl)-2-((4-phenyl-5-(thiophen-3-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one exhibit melting points of 178–180°C (). The bromophenyl group in the target compound may raise the melting point compared to non-halogenated analogs due to increased molecular symmetry .

Crystallographic Analysis

  • Tools and Techniques : Structural validation of similar compounds employs SHELX for refinement () and ORTEP-3 for graphical representation (), suggesting analogous approaches for confirming the target compound’s conformation .

Biological Activity

The compound 2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-bromophenyl)ethan-1-one is a member of the triazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. Its unique structure, characterized by a triazole ring and a sulfanyl group, suggests potential applications in various therapeutic areas, including antifungal and anticancer treatments.

Structural Characteristics

The molecular formula of this compound is C26H26N4O2SC_{26}H_{26}N_{4}O_{2}S, with a molecular weight of approximately 458.57 g/mol. The presence of the triazole ring and sulfur atom is crucial for its biological activity, as these functional groups often interact with biological targets in specific ways.

Biological Activity Overview

The biological activity of this compound has been explored through various studies, revealing its potential as an antifungal and anticancer agent. Below is a summary of the key findings from the literature:

Biological Activity Description Reference
AntifungalExhibits significant antifungal properties against various fungal strains.
AnticancerDemonstrates cytotoxic effects on cancer cell lines, inducing apoptosis.
Anti-inflammatoryShows potential in reducing inflammation through inhibition of pro-inflammatory cytokines.

Antifungal Activity

Research indicates that compounds with triazole rings are often effective against fungal pathogens. The specific compound under discussion has shown promising results in inhibiting the growth of several fungi, making it a candidate for further development as an antifungal agent. For instance, studies have reported that derivatives of similar triazole compounds exhibit antifungal activity with IC50 values ranging from 5 to 12 µM against specific fungal strains.

Anticancer Properties

The anticancer activity of this compound has been evaluated in vitro against various cancer cell lines. For example, studies have demonstrated that it induces apoptosis in U-937 and SK-MEL-1 cell lines with IC50 values between 5.7 and 12.2 µM. The mechanism appears to involve pathways distinct from traditional chemotherapeutics, suggesting that this compound may target alternative cellular processes .

Additionally, molecular docking studies have indicated that the compound may interact with key proteins involved in cell proliferation and survival, providing insights into its potential mechanisms of action .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been assessed alongside its analgesic activities. The results suggest that it may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators such as prostaglandins . This effect is particularly relevant for developing treatments for conditions characterized by chronic inflammation.

Case Studies

Several case studies highlight the biological activity of similar compounds:

  • Case Study on Anticancer Activity :
    A study involving derivatives of triazole compounds showed significant cytotoxicity against breast cancer cell lines, with some compounds exhibiting greater efficacy than established chemotherapeutics .
  • Case Study on Antifungal Efficacy :
    Research on another triazole derivative demonstrated effective inhibition of Candida species growth, with implications for treating systemic fungal infections.

Q & A

Q. What are the key steps for synthesizing this compound, and how can researchers optimize reaction yields?

The synthesis involves:

  • S-Alkylation : Reacting a triazole-3-thiol intermediate (e.g., 4-substituted-4H-1,2,4-triazole-3-thiol) with 2-bromo-1-(4-bromophenyl)ethanone in an alkaline medium (e.g., K₂CO₃/DMF) to form the thioether linkage .
  • Reduction : If further functionalization is needed, reduce the ketone group using agents like NaBH₄ or LiAlH₄ in anhydrous solvents .
  • Triazole Ring Formation : Cyclization of hydrazine derivatives with nitriles or thioureas under reflux conditions . Optimization : Use high-purity reagents, monitor reaction progress via TLC/HPLC, and adjust solvent polarity (e.g., DMF for solubility vs. THF for slower kinetics) to minimize side products .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromophenyl protons at δ 7.4–7.8 ppm, triazole carbons at δ 150–160 ppm) and thioether linkages .
  • Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns (e.g., bromine’s M+2 peak) .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry using SHELXL for refinement .

Q. What preliminary assays assess its biological activity?

  • Antimicrobial Testing : Broth microdilution (MIC assays) against S. aureus or E. coli .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, using ATP/GTP analogs .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity or optimize derivatives?

  • DFT Calculations : Use Gaussian or ORCA to model charge distribution (e.g., electrophilic triazole C3 position) and predict regioselectivity in substitution reactions .
  • Molecular Docking : AutoDock Vina to simulate binding to targets (e.g., EGFR kinase), prioritizing derivatives with lower binding energies .
  • ADMET Prediction : SwissADME to estimate solubility (LogP) and CYP450 interactions, filtering out toxicophores early .

Q. How to resolve contradictions in bioactivity data across studies?

  • Control for Assay Conditions : Standardize solvent (DMSO concentration ≤1%), cell passage number, and incubation time .
  • Structural Confirmation : Re-analyze discrepant batches via XRD or 2D NMR (e.g., NOESY for stereochemical errors) .
  • Meta-Analysis : Compare IC₅₀ values across studies using ANOVA; consider structural analogs (e.g., 4-chlorophenyl vs. bromophenyl) as internal controls .

Q. What strategies improve crystallization for XRD studies?

  • Solvent Screening : Test mixed solvents (e.g., EtOAc/hexane) via vapor diffusion to grow single crystals .
  • Cryoprotection : Soak crystals in glycerol-containing mother liquor before flash-freezing .
  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets; refine with SHELXL’s TWIN/BASF commands for twinned crystals .

Q. How to design SAR studies for triazole derivatives?

  • Core Modifications : Vary substituents at triazole N1 (e.g., benzyl vs. aryl groups) and phenyl rings (e.g., electron-withdrawing Br vs. OMe) .
  • Bioisosteric Replacement : Substitute sulfanyl with sulfonyl or methylene groups to compare pharmacokinetics .
  • In Vivo Validation : Prioritize compounds with LogP <5 and polar surface area <140 Ų for oral bioavailability in rodent models .

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